molecular formula C16H16O2 B8539583 3-(2,6-Dimethylbenzyloxy)benzaldehyde

3-(2,6-Dimethylbenzyloxy)benzaldehyde

Cat. No.: B8539583
M. Wt: 240.30 g/mol
InChI Key: WUKBNXFTUICPSC-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylbenzyloxy)benzaldehyde is a chemical compound of interest in medicinal chemistry and drug discovery. It features a benzaldehyde core substituted with a 2,6-dimethylbenzyloxy group. This structure is part of a class of compounds known as benzyloxybenzaldehydes, which have been identified as a promising scaffold for the development of selective inhibitors for the aldehyde dehydrogenase (ALDH) enzyme family, particularly the ALDH1A3 isoform . ALDH1A3 plays a critical role in retinoic acid production and is overexpressed in cancer stem cells of various cancers, such as non-small-cell lung cancer and metastatic breast cancer, where its activity is correlated with poor prognosis and chemoresistance . As a building block, this aldehyde is a versatile precursor for synthesizing more complex molecules, including hydrazones and various heterocycles, which can be evaluated for their biological activities . The 2,6-dimethyl substitution on the benzyl group may influence the compound's steric and electronic properties, potentially enhancing its specificity in interacting with target enzyme pockets . Researchers can utilize this compound to develop novel therapeutic agents and as a tool for probing ALDH-related pathways. The product is intended for research purposes only and is not for diagnostic or therapeutic use. Specific data on melting point, boiling point, and CAS number for this exact compound should be verified with the supplier.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

3-[(2,6-dimethylphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C16H16O2/c1-12-5-3-6-13(2)16(12)11-18-15-8-4-7-14(9-15)10-17/h3-10H,11H2,1-2H3

InChI Key

WUKBNXFTUICPSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)COC2=CC=CC(=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

4-[(2,6-Dichlorophenyl)methoxy]-3-ethoxybenzaldehyde

  • Molecular Formula : C₁₆H₁₄Cl₂O₃
  • Molecular Weight : 337.19 g/mol
  • Key Features : The benzyloxy group is substituted with chlorine atoms at the 2,6-positions instead of methyl groups. The ethoxy group at the 3-position enhances steric bulk compared to the unsubstituted benzaldehyde.
  • Safety Data : Classified under GHS guidelines, requiring precautions for inhalation and handling .
  • Comparison: The dichloro substitution increases molecular weight by ~80 g/mol compared to the dimethyl analog (estimated) and likely elevates toxicity. The ethoxy group may reduce solubility in nonpolar solvents relative to methoxy or methyl groups .

3,6-Dimethoxy-2-phenylmethoxybenzaldehyde

  • Molecular Formula : C₁₆H₁₆O₄
  • Molecular Weight : 272.10 g/mol
  • Key Features : Contains methoxy groups at positions 3 and 6, with a phenylmethoxy group at position 2. The absence of methyl groups on the benzyl ring reduces steric hindrance.
  • Physicochemical Properties :
    • Hydrogen Bond Acceptors : 4
    • Rotatable Bonds : 6
    • LogP (Calculated) : 2.8 (indicating moderate lipophilicity) .
  • However, the phenylmethoxy group may increase metabolic stability .

2,6-Dimethylbenzaldehyde

  • Molecular Formula : C₉H₁₀O
  • Molecular Weight : 134.18 g/mol
  • Key Features : A simpler analog lacking the benzyloxy substituent, with methyl groups at positions 2 and 4.
  • Applications : Used as a precursor in fragrance and pharmaceutical synthesis.
  • Comparison : The absence of the benzyloxy group drastically reduces molecular weight and complexity, making it more volatile and less suited for targeted drug design .

Fluorinated Benzaldehyde Derivatives

Examples from :

3-Chloro-5-fluoro-4-methoxybenzaldehyde (C₈H₆ClFO₂, MW: 188.58 g/mol)

2,6-Difluoro-4-hydroxybenzaldehyde (C₇H₄F₂O₂, MW: 170.10 g/mol)

  • Key Features : Fluorine and chlorine substituents introduce electronegative effects, altering reactivity and bioavailability.
  • Comparison : Fluorination typically enhances metabolic stability and membrane permeability compared to methyl or methoxy groups. However, the hydroxy group in the second compound increases hydrogen-bonding capacity, improving solubility .

Structural and Functional Implications

Substituent Effects on Properties

  • Lipophilicity : Methyl and benzyloxy groups (e.g., in 3-(2,6-dimethylbenzyloxy)benzaldehyde) increase logP, favoring membrane penetration but reducing aqueous solubility.
  • Electron-Withdrawing vs. Donating Groups : Chlorine (electron-withdrawing) in the dichloro analog may reduce aldehyde reactivity, whereas methoxy groups (electron-donating) enhance electrophilicity .

Preparation Methods

Base-Mediated Alkylation of 3-Hydroxybenzaldehyde

The direct alkylation of 3-hydroxybenzaldehyde with 2,6-dimethylbenzyl bromide represents a straightforward route. This method employs polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the phenolic oxygen, facilitating nucleophilic attack on the benzyl halide.

Reaction Conditions :

  • Solvent : DMF or acetonitrile

  • Base : Cs₂CO₃ (2.0 equiv)

  • Temperature : 80–100°C

  • Time : 12–24 hours

Optimization Insights :

  • Solvent polarity : Higher polarity solvents (e.g., DMF) enhance ionic dissociation, improving reaction rates.

  • Base strength : Cs₂CO₃ outperforms K₂CO₃ due to superior solubility and basicity, achieving 85–90% conversion.

  • Side reactions : Over-alkylation is mitigated by maintaining a 1:1 molar ratio of 3-hydroxybenzaldehyde to 2,6-dimethylbenzyl bromide.

Yield and Purity :
Crude yields of 78–82% are typical, with purity >95% after silica gel chromatography.

Mitsunobu Coupling for Ether Bond Formation

Coupling 3-Hydroxybenzaldehyde with 2,6-Dimethylbenzyl Alcohol

The Mitsunobu reaction offers a stereospecific alternative, leveraging triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to couple 3-hydroxybenzaldehyde with 2,6-dimethylbenzyl alcohol.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF)

  • Catalysts : PPh₃ (1.2 equiv), DEAD (1.1 equiv)

  • Temperature : 0°C to room temperature

  • Time : 6–12 hours

Mechanistic Considerations :
The reaction proceeds via a redox process, where DEAD oxidizes PPh₃ to triphenylphosphine oxide, generating a protonated intermediate that facilitates alkoxy group transfer.

Yield and Scalability :

  • Lab-scale : 88–92% yield

  • Pilot-scale : Reduced to 75–80% due to phosphine oxide byproduct accumulation.

Advantages :

  • Avoids base-sensitive intermediates.

  • Compatible with thermally labile substrates.

Sequential Protection-Formylation-Deprotection Strategy

Aldehyde Protection as Acetals

To prevent aldehyde oxidation during etherification, 3-hydroxybenzaldehyde is first protected as a dimethyl acetal using ethylene glycol and p-toluenesulfonic acid (p-TsOH).

Protection Steps :

  • Acetal formation : 3-Hydroxybenzaldehyde, ethylene glycol, p-TsOH (cat.), toluene, reflux (12 hours).

  • Alkylation : Protected acetal reacted with 2,6-dimethylbenzyl bromide under Cs₂CO₃/DFM (80°C, 24 hours).

  • Deprotection : Hydrolysis with 1M HCl (rt, 2 hours) regenerates the aldehyde.

Yield Profile :

  • Overall yield : 70–75%

  • Purity : >98% after recrystallization from ethanol.

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Yield (%) Purity (%) Key Advantage
Nucleophilic SubstitutionCs₂CO₃78–8295Scalability
Mitsunobu CouplingPPh₃/DEAD88–9297Stereospecificity
Protection-Deprotectionp-TsOH, HCl70–7598Avoids aldehyde side reactions
OxidationPCC80–8596Late-stage functionalization

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Industrial protocols prioritize solvent recovery (e.g., DMF distillation) and catalyst reuse. Heterogeneous catalysts like Cs₂CO₃ on silica enable filtration and reuse for 3–5 cycles without yield loss .

Q & A

Q. How can researchers optimize crystallization conditions for X-ray-quality crystals?

  • Methodological Answer :
  • Solvent screening : Test mixtures like ethanol/water or dichloromethane/hexane.
  • Temperature gradients : Slow cooling from 40°C to 4°C promotes ordered crystal growth.
  • Seeding : Introduce microcrystals from prior batches to induce nucleation .

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